molecular formula C12H13NO2S B15241983 2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid

2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid

Cat. No.: B15241983
M. Wt: 235.30 g/mol
InChI Key: JYKPFCMHFOYHFH-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid is an organic compound that belongs to the class of benzo[b]thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid typically involves the following steps:

    Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamine group is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the benzo[b]thiophene core or the carboxylic acid group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted benzo[b]thiophenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophene-2-carboxylic acid
  • 2-(Benzo[b]thiophen-3-yl)acetic acid
  • 2-(Benzo[b]thiophen-3-yl)-2-(methylamino)acetic acid

Uniqueness

2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid is unique due to the presence of both the dimethylamino group and the carboxylic acid group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)-2-(dimethylamino)acetic acid

InChI

InChI=1S/C12H13NO2S/c1-13(2)11(12(14)15)9-7-16-10-6-4-3-5-8(9)10/h3-7,11H,1-2H3,(H,14,15)

InChI Key

JYKPFCMHFOYHFH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CSC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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